molecular formula C13H26FN B13435537 [(1-Fluorocyclopentyl)methyl](heptan-2-yl)amine

[(1-Fluorocyclopentyl)methyl](heptan-2-yl)amine

Cat. No.: B13435537
M. Wt: 215.35 g/mol
InChI Key: HHDKTHXWKQBXFT-UHFFFAOYSA-N
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Description

(1-Fluorocyclopentyl)methylamine is an organic compound that features a fluorinated cyclopentane ring attached to a heptan-2-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluorocyclopentyl)methylamine typically involves multiple steps, starting with the fluorination of cyclopentane. The fluorinated cyclopentane is then subjected to a series of reactions to introduce the methyl group. Finally, the heptan-2-ylamine group is attached through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of (1-Fluorocyclopentyl)methylamine may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

(1-Fluorocyclopentyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Fluorocyclopentyl)methylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Fluorocyclopentyl)methylamine involves its interaction with specific molecular targets and pathways. The fluorinated cyclopentane ring may enhance the compound’s stability and binding affinity to target molecules. The heptan-2-ylamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

(1-Fluorocyclopentyl)methylamine can be compared with other similar compounds, such as:

    Cyclopentylmethylamine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    Heptan-2-ylamine: Does not have the cyclopentane ring, affecting its overall structure and reactivity.

Properties

Molecular Formula

C13H26FN

Molecular Weight

215.35 g/mol

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]heptan-2-amine

InChI

InChI=1S/C13H26FN/c1-3-4-5-8-12(2)15-11-13(14)9-6-7-10-13/h12,15H,3-11H2,1-2H3

InChI Key

HHDKTHXWKQBXFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCC1(CCCC1)F

Origin of Product

United States

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